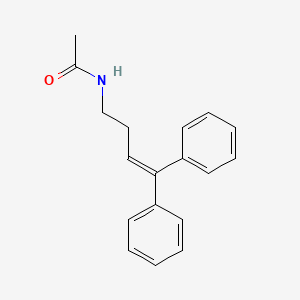
N-(4,4-Diphenylbut-3-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-Diphenylbut-3-en-1-yl)acetamide is an organic compound with the molecular formula C18H19NO It is characterized by the presence of a diphenylbutenyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)acetamide typically involves the reaction of 4,4-diphenylbut-3-en-1-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
4,4-Diphenylbut-3-en-1-amine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,4-Diphenylbut-3-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce N-(4,4-Diphenylbut-3-en-1-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
N-(4,4-Diphenylbut-3-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,4-Diphenylbut-3-en-1-yl)ethylamine
- N-(4,4-Diphenylbut-3-en-1-yl)propionamide
- N-(4,4-Diphenylbut-3-en-1-yl)butyramide
Uniqueness
N-(4,4-Diphenylbut-3-en-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylbutenyl group provides stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
749861-57-2 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-(4,4-diphenylbut-3-enyl)acetamide |
InChI |
InChI=1S/C18H19NO/c1-15(20)19-14-8-13-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13H,8,14H2,1H3,(H,19,20) |
InChI-Schlüssel |
SHPCIBZNTHBDDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


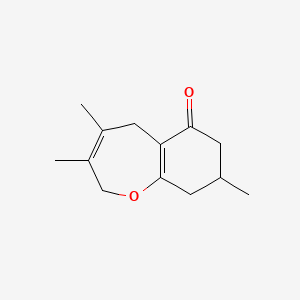
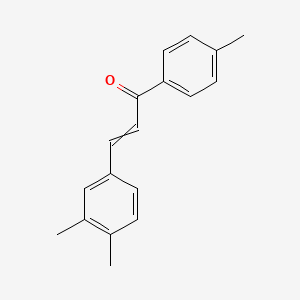
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
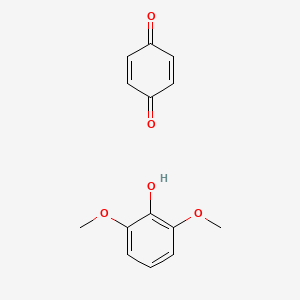
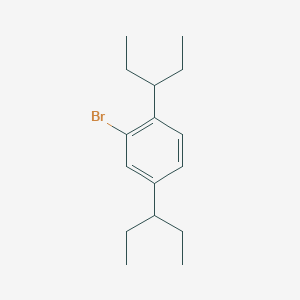

![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)

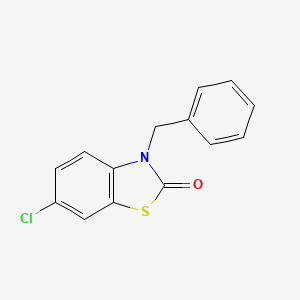
![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
